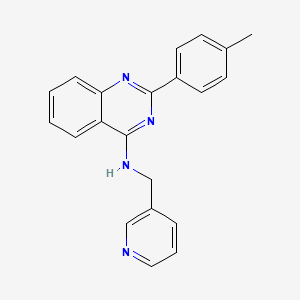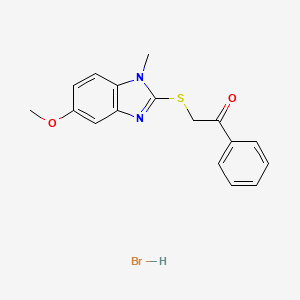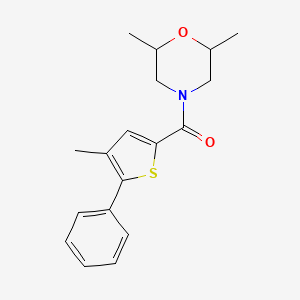![molecular formula C21H25NO3 B4975981 6,7-dimethoxy-2-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B4975981.png)
6,7-dimethoxy-2-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-2-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline is an organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a prop-2-enoxyphenyl group at the 2 position, and a dihydroisoquinoline core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Prop-2-enoxyphenyl Group: This step involves the reaction of the isoquinoline derivative with a prop-2-enoxyphenyl halide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction reactions can convert the dihydroisoquinoline core to a fully saturated isoquinoline.
Substitution: The methoxy groups and the prop-2-enoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6,7-dimethoxy-2-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active isoquinolines.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-2-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets such as enzymes and receptors. The methoxy groups and the prop-2-enoxyphenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The dihydroisoquinoline core can interact with various pathways, potentially modulating neurotransmitter levels and enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-2-phenethylchromone: Similar in structure but lacks the dihydroisoquinoline core.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar core structure but different substituents.
6,7-Dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline: Similar core structure with a methyl group instead of the prop-2-enoxyphenyl group.
Uniqueness
6,7-dimethoxy-2-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline is unique due to the combination of its methoxy groups, prop-2-enoxyphenyl group, and dihydroisoquinoline core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
IUPAC Name |
6,7-dimethoxy-2-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-4-11-25-19-8-6-5-7-17(19)14-22-10-9-16-12-20(23-2)21(24-3)13-18(16)15-22/h4-8,12-13H,1,9-11,14-15H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGWWVQQENPRJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=CC=C3OCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B4975903.png)
![5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4975925.png)

![N-[(5-chloro-2-thienyl)methyl]-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]ethanamine](/img/structure/B4975937.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4975953.png)
![4-bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4975960.png)

![4-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B4975974.png)
![(5E)-1-(4-methoxyphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4975986.png)
![METHYL 2-{2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE](/img/structure/B4975990.png)
![1-[(3,4-dichlorophenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4976005.png)

![2-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4976013.png)
